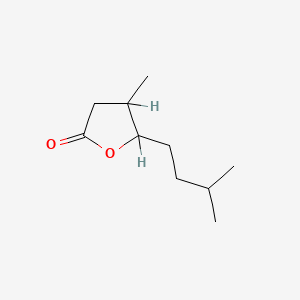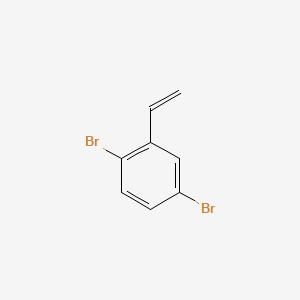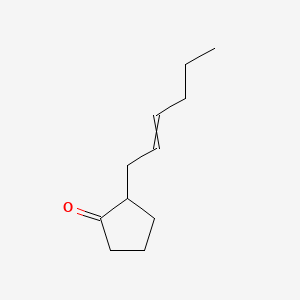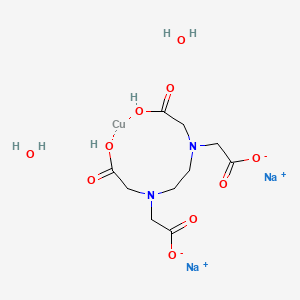![molecular formula C12H10O4 B1614696 [1,1'-Biphenyl]-2,2',4,4'-tetrol CAS No. 4371-31-7](/img/structure/B1614696.png)
[1,1'-Biphenyl]-2,2',4,4'-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol is a colorless solid that is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to produce 1,3-diisopropylbenzene. This intermediate is then oxidized and undergoes a Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods: Industrial production of resorcinol typically involves the Hock rearrangement process. This method is preferred due to its efficiency and high yield. The process starts with the dialkylation of benzene to form 1,3-diisopropylbenzene, followed by oxidation and rearrangement to produce resorcinol . This method is widely used in commercial plants in the United States, Germany, China, and Japan .
Análisis De Reacciones Químicas
Types of Reactions: Resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of resorcinol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Resorcinol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products Formed:
Aplicaciones Científicas De Investigación
Resorcinol has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Resorcinol helps to remove hard, scaly, or roughened skin by breaking apart dead skin cells, allowing them to flake off.
Antiseptic and Disinfectant: It works by precipitating proteins, which helps to kill bacteria and other microorganisms.
Anti-thyroidal Activity: Resorcinol can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Comparación Con Compuestos Similares
Resorcinol is part of the resorcinol class of compounds, which includes various derivatives and related compounds:
Similar Compounds: Catechols, hydroquinones, and other benzenediols.
Resorcinol’s versatility and wide range of applications make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
4371-31-7 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
4-(2,4-dihydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,13-16H |
Clave InChI |
CFGDTWRKBRQUFB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O |
SMILES canónico |
C1=CC(=C(C=C1O)O)C2=C(C=C(C=C2)O)O |
Otros números CAS |
4371-31-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)





![Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-](/img/structure/B1614628.png)




